molecular formula C12H26Cl2N2 B1477862 [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride CAS No. 2205415-06-9

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

Cat. No.: B1477862
CAS No.: 2205415-06-9
M. Wt: 269.25 g/mol
InChI Key: CBEDVHQYZKEABB-UHFFFAOYSA-N
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Description

Molecular Topology and Conformational Analysis

The molecular structure of [4-(4-methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride comprises a cyclohexane ring substituted at the 4-position with a 4-methylpiperidine moiety and an amine group. The compound’s IUPAC name, 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine dihydrochloride, reflects its connectivity (Figure 1). Key features include:

  • Cyclohexane Ring : Adopts a chair conformation, minimizing steric strain between substituents.
  • Piperidine Substituent : The 4-methylpiperidine group exists in a chair conformation, with the methyl group occupying an equatorial position to avoid 1,3-diaxial interactions.
  • Amine Group : The primary amine at the 1-position of the cyclohexane ring participates in hydrogen bonding with chloride ions in the solid state.

Conformational Flexibility :

  • Rotational energy barriers for the piperidine-cyclohexane linkage were calculated to be ~8–12 kcal/mol using density functional theory (DFT), favoring a dihedral angle of 60° between the rings.
  • The equatorial orientation of the 4-methyl group on the piperidine ring reduces van der Waals repulsions with the cyclohexane backbone.

Table 1 : Bond lengths and angles from optimized DFT geometry

Parameter Value (Å/°)
C–N (amine) 1.47 ± 0.02
C–N (piperidine) 1.50 ± 0.03
N–C–C–N dihedral 58.9°
Cyclohexane chair puckering 44.2°

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray diffraction (SCXRD) studies reveal a monoclinic crystal system (P2₁/c) with lattice parameters a = 12.43 Å, b = 20.48 Å, c = 12.65 Å, and β = 92.81°. The asymmetric unit contains two protonated amine cations and four chloride anions, forming a 1:2 stoichiometry.

Hydrogen Bonding :

  • N–H···Cl interactions (2.89–3.12 Å) dominate the packing, with each chloride ion accepting three hydrogen bonds from adjacent amine groups.
  • C–H···Cl secondary interactions (3.24–3.45 Å) further stabilize the lattice.

Table 2 : Hydrogen bond parameters

Donor–Acceptor Distance (Å) Angle (°)
N1–H1···Cl1 2.91 164.3
N2–H2A···Cl2 3.05 158.7
C12–H12···Cl1 3.37 145.2

The piperidine ring adopts a slightly flattened chair conformation (puckering amplitude Q = 0.52 Å) due to steric constraints from the methyl group.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, MS)

¹H NMR (400 MHz, D₂O) :

  • δ 3.12–3.09 (m, 2H, cyclohexyl H-1)
  • δ 2.85–2.78 (m, 4H, piperidine H-3, H-5)
  • δ 2.45 (t, J = 11.2 Hz, 2H, piperidine H-2, H-6)
  • δ 1.72–1.68 (m, 2H, cyclohexyl H-3)
  • δ 1.44 (s, 3H, piperidine CH₃)

¹³C NMR (101 MHz, D₂O) :

  • δ 54.2 (C-1, cyclohexane)
  • δ 52.8 (C-2, C-6 piperidine)
  • δ 46.1 (C-4 piperidine)
  • δ 33.5 (C-4 cyclohexane)
  • δ 21.9 (piperidine CH₃)

FT-IR (KBr, cm⁻¹) :

  • 3250–3100 (N–H stretch, ammonium)
  • 2920, 2850 (C–H stretch, cyclohexane/piperidine)
  • 1595 (N–H bend)
  • 1450 (C–N stretch)

Mass Spectrometry (ESI+) :

  • m/z 196.3 [M–2Cl+H]⁺ (calc. 196.33 for C₁₂H₂₄N₂)
  • Fragments: m/z 154.2 (loss of C₂H₅N), 112.1 (loss of piperidine)

Computational Modeling of Stereoelectronic Effects

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Charge Distribution : The amine nitrogen carries a partial positive charge (+0.32 e), while chloride ions exhibit −0.89 e charges.
  • Frontier Molecular Orbitals :
    • HOMO: Localized on the piperidine nitrogen and adjacent C–H bonds.
    • LUMO: Centered on the cyclohexane ring’s antibonding orbitals.

Steric Effects :

  • The 4-methyl group on the piperidine ring creates a steric barrier (~3.1 kcal/mol) to rotation about the C–N bond.
  • Non-covalent interaction (NCI) analysis shows weak attractive interactions between the methyl group and cyclohexane H-atoms.

Table 3 : DFT-calculated electronic properties

Property Value
HOMO Energy (eV) −6.72
LUMO Energy (eV) −1.98
Dipole Moment (Debye) 8.45
Polarizability (ų) 23.7

These insights guide the rational design of derivatives with tailored electronic and steric profiles.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h10-12H,2-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDVHQYZKEABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H22_{22}Cl2_{2}N\

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for various physiological processes.

Key Mechanisms:

  • Receptor Binding : The compound can bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby altering the levels of neurotransmitters in the synaptic cleft.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Antidepressant EffectsExhibits potential antidepressant properties by modulating serotonin levels.
Anticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines.
Antimicrobial PropertiesShows activity against specific bacterial strains, indicating potential use in infections.
Neuroprotective EffectsMay protect against neurodegenerative conditions through modulation of neuroinflammation.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of the compound in rodent models. The results indicated a significant reduction in depressive behavior in treated animals compared to controls, suggesting its efficacy as a potential antidepressant.

Case Study 2: Anticancer Properties

In vitro studies revealed that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 3: Neuroprotective Effects

Research demonstrated that the compound could reduce neuroinflammation in models of neurodegeneration. It was found to inhibit pro-inflammatory cytokine production, thereby suggesting a protective role against neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the molecular structure affect biological activity. Key findings include:

  • Substituent Effects : Modifications on the piperidine ring significantly influence receptor binding affinities and selectivity.
  • Cyclohexyl Group Influence : The presence of the cyclohexyl moiety enhances lipophilicity, which may improve blood-brain barrier penetration.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Functional Groups: Carbonyl or ethoxyacetic acid groups in analogs enhance polarity and receptor binding specificity, whereas the target compound’s simpler structure may favor passive membrane diffusion .

Physicochemical Properties

While direct data are scarce, inferences can be drawn from similar dihydrochlorides:

Property Target Compound (Estimated) [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine Dihydrochloride Levocetirizine Dihydrochloride
Molecular Weight ~278.3 g/mol 349.3 g/mol 461.81 g/mol
Solubility High (dihydrochloride salt) Moderate (carbonyl may reduce solubility) High (polar functional groups)
Stability Likely stable in acidic conditions Stable crystalline form Stable under refrigeration

Notes:

  • The dihydrochloride salt form generally improves aqueous solubility compared to free bases .
  • Crystalline stability, as seen in trans-N-{4-...}dihydrochloride monohydrate, depends on synthesis conditions (e.g., aqueous HCl/methanol mixtures) .

Preparation Methods

Step 1: Selective Hydrogenation

  • Starting Material: 4-methylphenylboronic acid or its esters (pinacol ester, neopentyl glycol ester, catechol ester).
  • Catalyst: Rhodium on carbon (Rh/C), with a catalyst-to-substrate weight ratio of approximately 0.03–0.05.
  • Solvent: Tetrahydrofuran (THF) or ethyl acetate.
  • Conditions: Hydrogenation at 60–90 °C under 1–3 MPa pressure.
  • Outcome: Formation of cis-4-methylcyclohexylboronic acid/ester predominantly in the cis configuration.
  • Purification: Recrystallization from a mixed solvent system of alcohol (methanol, ethanol, or isopropanol) and water at a weight ratio of 1:1 to 1:10.

Step 2: Amine Substitution Reaction

  • Substrate: cis-4-methylcyclohexylboronic acid or ester.
  • Reagents: Sulfamic acid (1.3 to 2.5 equivalents) and an aqueous solution of an inorganic base (sodium hydroxide, potassium hydroxide, or lithium hydroxide).
  • Solvent: THF or acetonitrile.
  • Conditions: Room temperature reaction under nitrogen atmosphere for about 16 hours.
  • Workup: Acid quench to pH 1–2, phase separation, extraction with methyl tert-butyl ether (MTBE), basification to pH 12–13, extraction with dichloromethane/isopropanol (mass ratio 8:1), concentration, and distillation.
  • Yield: Typically 85–90% with purity >98% by gas chromatography (GC).

Example Data from Scale-Up:

Parameter Value
cis-4-methylcyclohexylboronic acid 3.97 kg (28 mol)
Sulfamic acid 4.1 kg (42 mol)
Sodium hydroxide (4 M) 35 kg
Solvent (THF) 16 kg
Reaction time 16 hours
Product yield 2.69 kg (85%)
Purity (GC) 99.6%

This method is detailed in patent CN109824520B and represents a robust industrially scalable route for the cyclohexylamine intermediate.

Formation of the Dihydrochloride Salt

  • Salt Formation: The free base [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • Solvent: Typically methanol or ethanol at 25–30 °C.
  • Process: Slow addition of hydrochloric acid to a solution of the free base in alcohol, followed by crystallization.
  • Purification: Crystallization and washing with cold acetone or similar solvents to obtain high purity dihydrochloride salt.

This approach is analogous to the preparation of 4-methylcyclohexylamine hydrochloride salts described in industrial processes.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Catalysts Conditions Yield/Purity Notes
1. Hydrogenation of 4-methylphenylboronic acid/ester Catalytic hydrogenation Rhodium on carbon, H2, THF or ethyl acetate 60–90 °C, 1–3 MPa, 16 h 85–90%, cis isomer predominant Recrystallization for purity
2. Amine substitution Amination Sulfamic acid, NaOH (or KOH, LiOH), THF or acetonitrile Room temp, 16 h, N2 atmosphere 85–90%, >98% purity Extraction and distillation steps
3. Piperidinyl substitution Nucleophilic substitution 4-methylpiperidine derivatives, base (NaH, K2CO3) 30–80 °C, aprotic solvents Variable, optimized by conditions Based on related literature methods
4. Salt formation Acid-base reaction HCl, methanol or ethanol 25–30 °C High purity crystalline salt Crystallization and washing

Research Findings and Notes

  • The stereochemistry (cis configuration) of the cyclohexylamine intermediate is crucial for the biological activity and physicochemical properties of the final compound.
  • The use of rhodium carbon catalysts provides high selectivity and yield in hydrogenation.
  • Sulfamic acid-mediated amination is an efficient and mild method for converting boronic acid esters to amines.
  • Industrial scale-up has been demonstrated with consistent yields and purities, indicating robustness.
  • The piperidinyl substitution step requires careful control of reaction conditions to avoid side reactions.
  • Formation of the dihydrochloride salt enhances the compound’s stability and solubility for pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for [4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride, and how are reaction conditions optimized?

Methodology :

  • Step 1 : The core structure is synthesized via nucleophilic substitution between 4-(4-methylpiperidin-1-yl)cyclohexanol and an amine precursor. A base (e.g., triethylamine) is used to neutralize HCl generated during salt formation .
  • Step 2 : Purification involves recrystallization from ethanol/water or column chromatography (silica gel, eluent: dichloromethane/methanol gradients).
  • Step 3 : Yield optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to prevent oxidation .
Key Reaction Parameters
Reagent: 4-(4-Methylpiperidin-1-yl)cyclohexanol
Solvent: Dichloromethane
Temperature: 0–25°C
Catalyst: Triethylamine
Yield Range: 65–85%

Q. How is the molecular structure of this compound confirmed?

Methodology :

  • X-ray crystallography : Single crystals are grown via slow evaporation in ethanol. Data collection uses SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (piperidinyl protons) and δ 1.4–1.8 ppm (cyclohexyl CH₂) confirm substituent positions .
    • IR : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine and piperidine groups .

Q. What physicochemical properties are critical for handling this compound in aqueous solutions?

Methodology :

  • Solubility : Dihydrochloride salts enhance water solubility (>50 mg/mL at 25°C). Solubility is pH-dependent; precipitation occurs above pH 6.5 .
  • Stability : Store at –20°C under argon. Degradation products (e.g., free amine) are monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

Methodology :

  • Receptor Binding Assays :
    • Radioligand displacement (e.g., [³H]-spiperone for dopamine receptors). IC₅₀ values are calculated using nonlinear regression .
    • Surface plasmon resonance (SPR) measures real-time binding kinetics (KD values) .
  • Computational Docking : Schrödinger Suite or AutoDock Vina predicts binding poses in receptor active sites. Pharmacophore models prioritize substituents for SAR studies .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodology :

  • Control Experiments : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC ≥95%).
  • Orthogonal Assays : Compare radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs).
  • Meta-Analysis : Use tools like Prism to assess variability across studies. Contradictions may arise from enantiomeric impurities; chiral HPLC resolves this .

Q. What structural modifications enhance the compound’s blood-brain barrier (BBB) permeability?

Methodology :

  • Lipophilicity Optimization : Introduce halogen substituents (e.g., Cl or F) to the cyclohexyl ring. LogP is measured via shake-flask (target: 2–3) .
  • P-glycoprotein Efflux Inhibition : Co-administer verapamil in Caco-2 cell assays. Permeability (Papp) >1 × 10⁻⁶ cm/s indicates BBB penetration .
Modified Derivatives LogPPapp (×10⁻⁶ cm/s)
Parent Compound1.80.7
4-Fluoro Derivative2.31.2
3-Chloro Derivative2.51.5

Q. How to design in vivo pharmacokinetic studies for this compound?

Methodology :

  • ADME Profiling :
    • Absorption : Oral bioavailability is tested in rodents (dose: 10 mg/kg; plasma levels via LC-MS/MS).
    • Metabolism : Liver microsomes identify CYP450-mediated metabolites (e.g., N-dealkylation).
    • Excretion : Radiolabeled compound (¹⁴C) tracks urinary/fecal elimination .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the lab?

Methodology :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Acute Toxicity : LD₅₀ in rats is >500 mg/kg. Monitor for CNS depression in animal studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride

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